5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of difluoromethyl-substituted pyrazoles involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction conditions can influence the regioselectivity of the difluoromethylation .Chemical Reactions Analysis
Difluoromethylation processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . These processes have seen significant advances in recent years, with the development of multiple difluoromethylation reagents .Scientific Research Applications
Synthesis Applications
- 5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and related compounds have been used in the synthesis of various pyrazoles. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed as precursors in Sonogashira-type cross-coupling reactions, leading to the creation of alkynyl-4-(ethoxycarbonyl)pyrazoles, which further cyclize to form diverse condensed pyrazoles (Arbačiauskienė et al., 2011).
Structural and Spectral Studies
- Combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies involve characterization using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques (Viveka et al., 2016).
Coordination Polymers
- Isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from similar compounds, have been used to assemble coordination polymers with Zn(II) and Cd(II) ions, demonstrating significant structural diversity and chiral characteristics (Cheng et al., 2017).
Synthesis Efficiency
- The synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a closely related compound, demonstrates the efficiency and purity achievable in creating such compounds (Li-fen, 2013).
Novel Fluorescent Molecules
- Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, another related compound, was used for synthesizing novel fluorescent molecules such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which may have potential as unique fluorophores (Wu et al., 2006).
Antifungal Activity
- Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity, displaying significant effectiveness against various phytopathogenic fungi (Du et al., 2015).
Dye Synthesis
- Pyrazole-3-carboxylic acid derivatives have been used as components in the synthesis of heterocyclic dyes, demonstrating the influence of substituent effects on aromatic rings and type of heterocyclic rings on dye properties (Tao et al., 2019).
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethyl-3-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-12-6(7(9)10)5(8(13)14)4(2)11-12/h7H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMBFUPWRGRSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168919 | |
Record name | 5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-73-9 | |
Record name | 5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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